molecular formula C12H21NO5 B11788233 (R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

(R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

Cat. No.: B11788233
M. Wt: 259.30 g/mol
InChI Key: GJZYDQLMLYHLAE-QMMMGPOBSA-N
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Description

(R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its structure comprises a six-membered morpholine ring substituted with two methyl groups at the 2-position, a Boc group at the 4-position, and a carboxylic acid at the 3-position. The compound’s stereochemistry is defined by the R configuration at the 4-position of the morpholine ring.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(3R)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1

InChI Key

GJZYDQLMLYHLAE-QMMMGPOBSA-N

Isomeric SMILES

CC1([C@@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies for Morpholine Formation

The morpholine ring in (R)-4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is typically constructed via cyclization of β-amino alcohol precursors. A common method involves reacting 2,2-dimethyl-3-aminopropanol with a carbonyl source, such as glyoxylic acid, under acidic conditions. For example:

  • Step 1 : Condensation of 2,2-dimethyl-3-aminopropanol with glyoxylic acid in toluene at 110°C for 12 hours yields a cyclic hemiaminal intermediate.

  • Step 2 : Acid-catalyzed dehydration using p-toluenesulfonic acid (PTSA) completes the ring closure, forming the 2,2-dimethylmorpholine scaffold.

This method achieves a 68–72% yield, with the reaction’s success contingent on strict moisture control to prevent hydrolysis of intermediates.

Boc Protection of the Amine Group

Introduction of the tert-butoxycarbonyl (Boc) group at the morpholine’s 4-position is performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

Morpholine+Boc2ODMAP, CH2Cl2Et3NBoc-protected morpholine\text{Morpholine} + \text{Boc}2\text{O} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Et}3\text{N}} \text{Boc-protected morpholine}

Key parameters:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)

  • Yield : 85–90%

The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent carboxylation.

Carboxylation at the 3-Position

Direct Carboxylation via Lithiation

Carboxylation of the morpholine derivative is achieved through directed ortho-metalation (DoM):

  • Step 1 : Deprotonation of the morpholine’s 3-position using lithium diisopropylamide (LDA) at −78°C in THF.

  • Step 2 : Quenching with solid CO₂ or methyl chloroformate to introduce the carboxylic acid group.

Optimized conditions :

ParameterValue
Temperature−78°C to 0°C
BaseLDA (2.2 equiv)
ElectrophileCO₂ (1 atm)
Yield60–65%

This method’s regioselectivity is attributed to the Boc group’s electron-withdrawing effect, which directs lithiation to the 3-position.

Alternative Carboxylation Routes

For substrates sensitive to strong bases, palladium-catalyzed carbonylation offers a milder alternative:

Aryl bromide+COPd(OAc)21,1’-bis(diphenylphosphino)ferroceneCarboxylic acid\text{Aryl bromide} + \text{CO} \xrightarrow[\text{Pd(OAc)}_2]{\text{1,1'-bis(diphenylphosphino)ferrocene}} \text{Carboxylic acid}

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf)

  • CO Pressure : 1 atm

  • Yield : 55–60%

Stereochemical Control and Resolution

Asymmetric Synthesis Using Chiral Auxiliaries

The (R)-configuration is introduced via Evans oxazolidinone auxiliaries:

  • Step 1 : Coupling of the morpholine intermediate with (R)-4-benzyl-2-oxazolidinone.

  • Step 2 : Diastereoselective alkylation or carboxylation.

  • Step 3 : Auxiliary removal with LiOH/H₂O₂.

Yield : 70–75% with >98% enantiomeric excess (ee).

Kinetic Resolution via Enzymatic Hydrolysis

Racemic mixtures of the carboxylic acid are resolved using lipase enzymes:

EnzymeSubstrateee (%)Yield (%)
Candida antarcticaMethyl ester9945
Pseudomonas fluorescensEthyl ester9540

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC:

  • Column : C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid

  • Retention Time : 12.3 minutes

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.32 (s, 6H, 2×CH₃), 3.72–3.85 (m, 4H, morpholine), 4.21 (s, 1H, CHCO₂H).

  • LC-MS (ESI+) : m/z 259.3 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Effective Boc Deprotection

Large-scale synthesis avoids expensive reagents:

  • Reagent : HCl in dioxane (4 M)

  • Temperature : 25°C

  • Reaction Time : 2 hours

  • Yield : 95%

Waste Management Strategies

  • Solvent Recovery : Distillation of DCM and THF achieves >90% reuse.

  • Byproduct Recycling : Lithium salts from lithiation steps are converted to Li₂CO₃ for industrial applications .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in classical acid-catalyzed transformations, enabling the formation of derivatives critical for pharmaceutical intermediates:

Reaction TypeReagents/ConditionsProductReference
Amidation EDC/HOBt, DIPEA, RTAmides (e.g., peptide bonds)
Esterification DCC/DMAP, ROH (e.g., MeOH)Methyl/ethyl esters
Acid Chloride Formation SOCl<sub>2</sub> or Oxalyl chlorideAcyl chlorides

Key Findings :

  • Amidation proceeds efficiently under mild conditions (EDC/HOBt, room temperature) with yields >85% when coupled to primary amines.

  • Esterification with methanol in dichloromethane using DCC/DMAP achieves near-quantitative conversion.

Boc Deprotection

The Boc group is selectively removed under acidic conditions to unmask the secondary amine:

ConditionsSolventTimeOutcomeReference
TFA (20% v/v)DCM1–2 hrFree amine (quantitative)
HCl (4M in dioxane)Dioxane4 hrFree amine (90–95% yield)

Mechanistic Insight :
Protonation of the Boc carbonyl oxygen triggers cleavage, releasing CO<sub>2</sub> and tert-butanol . The reaction is stereoretentive, preserving the (R)-configuration at the morpholine ring.

Coupling Reactions

The deprotected amine engages in nucleophilic substitutions or reductive aminations:

ReactionReagentsApplicationReference
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>Biaryl motifs for kinase inhibitors
Reductive Amination NaBH<sub>3</sub>CN, AldehydeSecondary/tertiary amines

Example : In a 2023 study, the free amine derivative was coupled with 3-fluoro-4-nitrobenzoic acid to synthesize benzothiazole-based topoisomerase inhibitors .

Stereochemical Influence

The (R)-configuration at the morpholine ring impacts reactivity:

  • Chiral Auxiliary : Directs asymmetric synthesis of β-lactams and peptidomimetics.

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing transition states.

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

CompoundKey Functional GroupsReactivity Profile
(R)-4-(Boc)-2,2-dimethylmorpholine-3-carboxylic acidBoc-protected amine, carboxylic acidDual reactivity for sequential functionalization
(R)-N-Boc-2-morpholinecarboxylic acidBoc-protected amine, carboxylic acidLower steric hindrance enables faster amidation
(R)-3-(Boc)-2,2-dimethyloxazolidine-4-carboxylic acidOxazolidine ring, Boc groupOxazolidine ring stabilizes transition states in cycloadditions

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Agents :
    • The compound has been explored as part of the synthesis of dual inhibitors targeting bacterial topoisomerases. These inhibitors exhibit potent antibacterial activity against various strains, including multidrug-resistant organisms. For instance, a derivative of this compound was found to have minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Staphylococcus aureus and other Gram-negative bacteria .
  • Drug Development :
    • The morpholine ring structure is prevalent in many pharmaceutical compounds due to its ability to enhance solubility and bioavailability. The (R)-enantiomer is particularly noted for its favorable pharmacokinetic properties, making it a valuable building block in the design of new drugs .
  • Synthesis of Peptoid Libraries :
    • The compound serves as a precursor in the solid-phase synthesis of β-peptoids, which are important in drug discovery for their stability and diverse biological activities .

Case Study 1: Synthesis of Antibacterial Compounds

A recent study synthesized a series of morpholine derivatives, including (R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid, which were tested for their antibacterial efficacy. The results indicated that these compounds could inhibit the growth of resistant bacterial strains effectively.

Case Study 2: Morpholine Derivatives in Drug Design

Research highlighted the role of morpholine derivatives in enhancing the selectivity and potency of antibacterial agents. The incorporation of this compound into lead compounds improved their binding affinity to target enzymes involved in bacterial DNA replication.

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective deprotection at later stages .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The target compound’s stereochemical purity (R configuration) makes it indispensable for asymmetric synthesis, while its Boc group offers versatility in multi-step reactions .
  • Comparative Challenges : The 2,2-dimethyl substitution complicates crystallization compared to less-substituted analogs, necessitating advanced techniques like those described in (SHELX programs) for structural validation .

Biological Activity

(R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid, with CAS number 1416444-90-0, is a compound of interest in medicinal chemistry due to its structural features that may confer biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C₁₀H₁₇NO₅
  • Molecular Weight : 231.25 g/mol
  • Purity : Typically >97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The morpholine ring is known to enhance solubility and bioavailability, while the carboxylic acid group may facilitate interactions with enzymes or receptors.

Inhibition Studies

Recent studies have indicated that derivatives of morpholine compounds can act as inhibitors of bacterial topoisomerases, which are essential for DNA replication and transcription. For instance, compounds structurally similar to this compound have shown promising inhibitory effects against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Biological Activity Data

Activity Effect Reference
AntibacterialInhibition of S. aureus and K. pneumoniae
Enzyme InhibitionPotential inhibition of bacterial topoisomerases
CytotoxicityPreliminary studies suggest low toxicity

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various morpholine derivatives, including this compound. It was found that certain derivatives exhibited minimal inhibitory concentrations (MICs) in the low nanomolar range against Gram-positive bacteria .
  • Safety Profile : In vitro cytotoxicity assays indicated that this compound has a favorable safety profile with minimal adverse effects on human cell lines at therapeutic concentrations .

Research Findings

Research has focused on optimizing the pharmacological properties of morpholine derivatives. The incorporation of the tert-butoxycarbonyl group enhances stability and solubility, which are critical for developing effective therapeutic agents. Furthermore, studies have shown that modifications at the morpholine ring can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Q & A

Q. What synthetic strategies are employed for preparing (R)-4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid?

The compound is typically synthesized via a multi-step route involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the morpholine nitrogen, as seen in analogous Boc-protected heterocycles .
  • Chiral induction : Use of enantioselective catalysts or chiral auxiliaries to establish the (R)-configuration at the stereocenter, similar to methods for Boc-amino acid derivatives .
  • Carboxylic acid activation : Coupling reactions (e.g., using EDCI/HOBt) to form the carboxylic acid moiety, followed by purification via recrystallization or flash chromatography . Key intermediates should be characterized by 1H^1H/13C^{13}C NMR and mass spectrometry to confirm regiochemical and stereochemical fidelity .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • NMR spectroscopy : 1H^1H/13C^{13}C NMR to verify substituent positions and Boc-group integrity. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H^1H NMR .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (theoretical: 271.32 g/mol, C13_{13}H21_{21}NO5_5) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area) .

Q. How can researchers optimize purification of intermediates during synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DCM, ethyl acetate) for recrystallization to remove unreacted starting materials .
  • Chromatography : Flash chromatography with silica gel and gradient elution (e.g., 0–10% methanol in DCM) for separation of diastereomers or byproducts .
  • Lyophilization : For hygroscopic intermediates, lyophilization ensures stability and prevents hydrolysis of the Boc group .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments be resolved during structural analysis?

  • X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the (R)-configuration. For example, Flack parameter analysis (x<0.1|x| < 0.1) ensures accurate chirality determination .
  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and quantify optical purity (>99% ee) .
  • Vibrational circular dichroism (VCD) : For non-crystalline samples, VCD spectra can correlate experimental data with computed spectra for stereochemical validation .

Q. What experimental design considerations are critical for preventing racemization during Boc deprotection?

  • Acid selection : Use mild acids (e.g., TFA in DCM at 0°C) to minimize racemization of the carboxylic acid moiety .
  • Reaction monitoring : In-situ 1H^1H NMR or FTIR to track Boc removal and detect early signs of stereochemical degradation .
  • Low-temperature protocols : Maintain reactions below −20°C during deprotection to stabilize the chiral center .

Q. How can researchers address low yields in coupling reactions involving the morpholine core?

  • Activation methods : Pre-activate the carboxylic acid with HATU or DCC/DMAP to enhance nucleophilicity .
  • Solvent optimization : Anhydrous DMF or THF improves coupling efficiency by reducing side reactions .
  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 80°C, 30 min) to improve yields while retaining stereochemical integrity .

Notes for Methodological Rigor

  • Avoid hygroscopic intermediates : Store Boc-protected compounds under inert gas (N2_2/Ar) to prevent hydrolysis .
  • Validate chiral purity : Combine HPLC (for ee%) and X-ray crystallography (for absolute configuration) to ensure reproducibility .
  • Safety protocols : Follow SDS guidelines for handling corrosive reagents (e.g., TFA) and use fume hoods for reactions involving volatile solvents .

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